Methyl 4-azido-2-(2-azidoethyl)butanoate
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Overview
Description
Methyl 4-azido-2-(2-azidoethyl)butanoate is a chemical compound with the molecular formula C7H12N6O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-azido-2-(2-azidoethyl)butanoate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of azidation reactions, where azido groups are introduced into the molecular structure. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale azidation processes, utilizing automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-azido-2-(2-azidoethyl)butanoate undergoes various types of chemical reactions, including:
Oxidation: The azido groups can be oxidized to form nitro compounds.
Reduction: Reduction of the azido groups can lead to the formation of amines.
Substitution: The azido groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions, such as temperature and solvent choice, are tailored to the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, reduction reactions typically yield amines, while oxidation reactions produce nitro compounds .
Scientific Research Applications
Methyl 4-azido-2-(2-azidoethyl)butanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-azido-2-(2-azidoethyl)butanoate involves the reactivity of its azido groups. These groups can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is harnessed in various applications, such as bioconjugation and material science .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 4-azido-2-(2-azidoethyl)butanoate include:
- Methyl 4-azido-2-butanoate
- Ethyl 4-azido-2-(2-azidoethyl)butanoate
- Propyl 4-azido-2-(2-azidoethyl)butanoate
Uniqueness
What sets this compound apart from these similar compounds is its specific molecular structure, which provides unique reactivity and applications. The presence of two azido groups in its structure enhances its utility in click chemistry and other synthetic applications .
Properties
IUPAC Name |
methyl 4-azido-2-(2-azidoethyl)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N6O2/c1-15-7(14)6(2-4-10-12-8)3-5-11-13-9/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKBGTZEADUIBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCN=[N+]=[N-])CCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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